molecular formula C12H15N3O3S2 B2847725 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105246-50-1

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2847725
CAS No.: 1105246-50-1
M. Wt: 313.39
InChI Key: RUJCTSPIFIGEKJ-UHFFFAOYSA-N
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Description

Scientific Significance in Heterocyclic Chemistry

Heterocyclic compounds constitute 59% of approved small-molecule drugs due to their structural versatility and capacity for targeted molecular interactions. The 1,3,4-thiadiazole moiety in this compound is particularly notable for its electron-deficient aromatic system, which enables π-π stacking interactions with biological macromolecules. The sulfur atom enhances lipophilicity, potentially improving blood-brain barrier penetration, while the nitrogen atoms offer hydrogen-bonding capabilities.

The furan ring introduces oxygen-based hydrogen bond acceptors and contributes to the molecule's planar geometry, which may facilitate intercalation into DNA or protein binding pockets. Piperidine substitution with a methylsulfonyl group adds conformational rigidity and polar surface area, balancing hydrophobicity for optimal pharmacokinetics. This strategic integration of heterocycles creates a multipharmacophoric architecture capable of engaging diverse biological targets.

Historical Development and Evolution of 1,3,4-Thiadiazole Research

First synthesized in 1882, thiadiazoles gained medicinal relevance in the 1950s with the development of acetazolamide, a carbonic anhydrase inhibitor. The subsequent six decades saw over 120 thiadiazole-containing drugs enter clinical trials, with applications spanning anticonvulsants (e.g., methazolamide) to antitumor agents. Structural evolution progressed from simple bicyclic systems to hybrid architectures combining thiadiazoles with other pharmacophores.

The current compound exemplifies third-generation thiadiazole design, incorporating:

  • A 1,3,4-thiadiazole core for electronic modulation
  • Furan for planar aromatic interactions
  • Piperidine-sulfonamide for solubility and target specificity

This progression reflects medicinal chemistry's shift toward multitarget-directed ligands, particularly for complex neurological disorders.

Theoretical Framework for Thiadiazole-Based Drug Design

The molecular architecture of 2-(furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole aligns with three key drug design principles:

Electronic Modulation : The thiadiazole's electron deficiency (arising from conjugation between sulfur and nitrogen lone pairs) enables charge-transfer interactions with biological electron donors. Calculated π-electron density maps show pronounced electron withdrawal at C2 and C5 positions, prime sites for nucleophilic attack or hydrogen bonding.

Stereoelectronic Effects : Methylsulfonyl substitution on piperidine induces chair conformation preferences, positioning the sulfone group axially for optimal hydrogen bonding. Molecular dynamics simulations of analogous structures demonstrate sulfone oxygen interactions with protein backbone amides.

Bioisosteric Replacement : The furan-thiadiazole system serves as a bioisostere for purine bases, potentially enabling DNA intercalation or kinase inhibition. Comparative molecular field analysis (CoMFA) models indicate similar electrostatic potential distributions to adenosine.

Current Research Landscape and Knowledge Gaps

Recent studies (2015–2025) highlight thiadiazoles' promise in:

  • Anticonvulsant Therapy : Derivatives modulating GABAA chloride channels show 40–60% seizure reduction in murine models
  • Antimicrobial Agents : Minimum inhibitory concentrations (MIC) of 2–8 μg/mL against methicillin-resistant Staphylococcus aureus
  • Kinase Inhibition : IC50 values ≤100 nM against EGFR and VEGFR-2 in biochemical assays

However, critical gaps persist regarding the specific compound:

  • Target Identification : No published data on primary molecular targets
  • Structure-Activity Relationships : Impact of furan vs. other aryl substitutions uncharacterized
  • Metabolic Stability : Sulfone metabolism pathways remain theoretical

Positioning Within Medicinal Chemistry Research

This compound occupies an emerging niche in polypharmacology, combining elements from established drug classes:

Structural Feature Therapeutic Analogues
1,3,4-Thiadiazole Methazolamide (anticonvulsant)
Piperidine-sulfonamide Sotalol (antiarrhythmic)
Furan substituent Ranitidine (antihistamine)

Properties

IUPAC Name

2-(furan-2-yl)-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(16,17)15-6-4-9(5-7-15)11-13-14-12(19-11)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJCTSPIFIGEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Thiadiazoline derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 1,3,4-Thiadiazole Derivatives

Several structurally related 1,3,4-thiadiazole derivatives have been synthesized and studied for their biological activities:

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Key Substituents Biological Activity/Properties Source
2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole Furan-2-yl, methylsulfonyl-piperidine Limited direct data; structural analogs suggest antimicrobial/anticancer potential
I8 (2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole) Chlorophenyl, furan-2-yl Fungicidal activity (melting point: 145–146°C)
I12 (2-(2-Chlorophenyl)-5-(5-(2,4-difluorophenyl)furan-2-yl)-1,3,4-thiadiazole) Chlorophenyl, difluorophenyl, furan-2-yl Enhanced lipophilicity; antifungal properties
2-(R1-disulfanyl)-5-[(R2-phenylcarbamoyl)-methylthio]-1,3,4-thiadiazole Disulfide, phenylcarbamoyl-methylthio Anticancer activity against lung (A549) and HeLa cells

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (I8, I12) and difluorophenyl (I12) substituents enhance lipophilicity and bioactivity compared to the methylsulfonyl-piperidine group, which may improve solubility but reduce membrane permeability .
  • Furan-2-yl vs.

Piperidine-Containing Analogous Scaffolds

Piperidine-substituted thiadiazoles and oxadiazoles have been explored for antimicrobial and anticancer applications:

Table 2: Piperidine-Containing Analogs
Compound Name/ID Core Structure Key Features Activity Source
5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol (3) 1,3,4-Oxadiazole Nitrophenylsulfonyl-piperidine, thiol group Antibacterial (Gram-positive focus)
2-(Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Alkylthio, tosyl-piperidine Moderate antibacterial activity

Key Comparisons:

  • Oxadiazole vs.
  • Sulfonyl Group Impact : The methylsulfonyl group in the target compound may offer metabolic stability over nitro- or tosyl-substituted analogs, which are prone to reduction or hydrolysis .

Anticancer Activity of Thiadiazoles

Several 2,5-disubstituted-1,3,4-thiadiazoles demonstrate cytotoxic effects:

  • 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (42): IC50 values of 70–170 μM against breast cancer cell lines .
  • Disulfide-containing thiadiazoles: Activity against hepatocarcinoma (SMMC-7721) and lung cancer (A549) via apoptosis induction .

Structural Advantages of the Target Compound :

    Biological Activity

    2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound features a furan ring, a piperidine moiety with a methylsulfonyl group, and a thiadiazole core, which collectively contribute to its biological properties. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of 296.36 g/mol.

    Property Value
    Molecular FormulaC13H16N4O2S
    Molecular Weight296.36 g/mol
    Chemical StructureChemical Structure

    Anticancer Activity

    Research has shown that derivatives of 1,3,4-thiadiazole possess significant anticancer properties. For instance, related compounds have demonstrated potent growth inhibition against various cancer cell lines. A study reported that 1,3,4-thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells by inducing G2/M phase cell cycle arrest .

    Case Study:
    A novel derivative incorporating the thiadiazole structure was tested for its cytotoxic effects on HepG2 (liver cancer) and MCF-7 cells using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation with IC50 values of 9.6 µM against HL-60 leukemia cells .

    Antimicrobial Activity

    The compound's structural characteristics suggest potential antimicrobial properties. Thiadiazoles are known for their antibacterial and antifungal activities. A review highlighted that derivatives with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger .

    Table of Antimicrobial Activities of Thiadiazole Derivatives:

    Compound Activity MIC (µg/mL)
    Compound AAgainst S. aureus32.6
    Compound BAgainst E. coli47.5
    Compound CAgainst C. albicans24–26

    The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

    • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
    • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
    • Cell Cycle Arrest: As observed in anticancer studies, it may induce cell cycle arrest in cancer cells.

    Q & A

    Basic: What are the standard synthetic routes for preparing 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?

    The synthesis typically involves coupling a thiadiazole precursor with functionalized furan and piperidine moieties. A general approach includes:

    Condensation : React 2-amino-1,3,4-thiadiazole derivatives with furan-2-carbonyl chloride in glacial acetic acid under reflux.

    Sulfonylation : Treat the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl-piperidine group.

    Purification : Isolate the product via recrystallization (ethanol/water) and confirm purity using HPLC or TLC .

    Basic: How is the molecular structure of this compound confirmed experimentally?

    Structural confirmation relies on:

    • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (mean C–C = 0.005 Å) and dihedral angles (e.g., thiadiazole-furan orientation).
    • Spectroscopy : NMR (¹H/¹³C) for functional group assignment, FT-IR for sulfur/nitrile stretching (1650–1700 cm⁻¹), and mass spectrometry for molecular ion validation .

    Advanced: What challenges arise in crystallographic analysis of thiadiazole derivatives, and how are they mitigated?

    Challenges include:

    • Low crystal quality : Optimize solvent polarity (e.g., ethanol/dichloromethane) and slow evaporation.
    • Data-to-parameter ratio : Ensure ≥15:1 by collecting high-resolution data (e.g., synchrotron sources) and refining with software like SHELXL. For example, R factor <0.06 and wR factor <0.15 are achievable via iterative refinement .

    Basic: What methodologies are used to evaluate its biological activity in antimicrobial studies?

    • Microbroth dilution assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Time-kill kinetics : Monitor bactericidal effects at 0–24 hours.
    • Positive controls : Compare with ciprofloxacin or amphotericin B to validate assay sensitivity .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

    Substituent variation : Modify the furan (e.g., 5-nitro-furan) or piperidine (e.g., fluorinated sulfonyl groups).

    Docking simulations : Use AutoDock Vina to predict binding affinities with targets like bacterial enoyl-ACP reductase.

    In vitro validation : Screen analogs for improved MIC values and reduced cytotoxicity (e.g., HepG2 cells) .

    Advanced: How should researchers resolve contradictions in reported bioactivity data?

    Example: Discrepancies in antifungal IC₅₀ values may arise from:

    • Assay conditions : Standardize pH, temperature, and inoculum size.
    • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) across ≥3 replicates.
    • Reference standards : Include clinical antifungals (e.g., fluconazole) for cross-study comparability .

    Basic: What analytical methods ensure purity and stability during storage?

    • Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity threshold.
    • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to detect hydrolysis or oxidation products .

    Advanced: How can synthetic yields be optimized for large-scale production?

    • Catalyst screening : Test Pd/C or nano-catalysts for Suzuki couplings (improve yield from 60% to >85%).
    • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether).
    • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C .

    Advanced: What mechanistic studies elucidate its mode of action in biological systems?

    Kinetic assays : Measure enzyme inhibition (e.g., kₐₜ/Kₘ for bacterial dihydrofolate reductase).

    ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells.

    Computational modeling : Perform MD simulations (GROMACS) to study ligand-protein binding dynamics .

    Basic: What safety protocols are essential for handling this compound?

    • PPE : Wear nitrile gloves, lab coat, and goggles.
    • Storage : Keep in amber glass vials at –20°C under inert gas (N₂).
    • Waste disposal : Neutralize with 10% NaOH before incineration. Refer to GHS codes P201 and P210 for hazard mitigation .

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